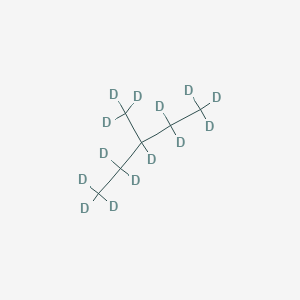

3-Methylpentane-D14

Übersicht

Beschreibung

3-Methylpentane-D14 is an organic compound belonging to the class of alkanes, specifically a branched-chain alkane. This compound is a colorless liquid with an odorless characteristic and is insoluble in water.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Methylpentane-D14 can be synthesized through various methods, including the following:

Hydrogenation of Alkenes: The compound can be produced by the catalytic hydrogenation of 3-methyl-1-pentene or 3-methyl-2-pentene using a palladium or platinum catalyst under high pressure and temperature.

Alkylation of Alkanes: Another method involves the alkylation of pentane with methanol in the presence of an acid catalyst such as sulfuric acid or hydrofluoric acid.

Industrial Production Methods: In industrial settings, this compound is typically produced through the cracking of petroleum . This process involves breaking down larger hydrocarbon molecules into smaller ones, including branched alkanes like 3-methylpentane.

Analyse Chemischer Reaktionen

3-Methylpentane-D14 undergoes several types of chemical reactions, including:

Oxidation: When oxidized, it forms ketones and aldehydes. Common reagents for oxidation include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: Reduction reactions can convert this compound into alcohols using reducing agents like lithium aluminium hydride (LiAlH4).

Substitution: Halogenation reactions can substitute hydrogen atoms with halogens (e.g., chlorine, bromine) using reagents like chlorine gas (Cl2) or bromine (Br2).

Major Products Formed:

Oxidation: 3-Methyl-2-pentanone and 3-Methylpentanal

Reduction: 3-Methylpentanol

Substitution: 3-Methylpentyl chloride, 3-Methylpentyl bromide

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Role as a Solvent:

3-Methylpentane-D14 is commonly used as a solvent in organic synthesis due to its favorable properties, such as low boiling point and high purity. It facilitates reactions where deuterated solvents are necessary for NMR spectroscopy, allowing researchers to trace reaction mechanisms and product distributions effectively .

Case Study:

In a study published in the Journal of Physical Chemistry, researchers utilized this compound to investigate selectivity in product distributions during laser ablation experiments. The isotopic labeling provided insights into the reaction pathways and mechanisms involved in the transformation of hydrocarbons, demonstrating the compound's utility in mechanistic studies .

Analytical Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The incorporation of deuterium in this compound enhances its use in NMR spectroscopy, where it serves as an internal standard or solvent. The presence of deuterium reduces background signals from protons, improving the clarity and resolution of spectra obtained from complex mixtures .

Case Study:

A detailed analysis involving this compound was conducted to evaluate the interactions between various organic compounds and environmental pollutants. The NMR data helped elucidate the structural characteristics of these interactions, showcasing how deuterated solvents can improve analytical accuracy .

Environmental Studies

Tracing Hydrocarbon Emissions:

this compound is employed in environmental research to trace hydrocarbon emissions and study their behavior in atmospheric conditions. Its unique isotopic signature allows scientists to distinguish between natural and anthropogenic sources of hydrocarbons, contributing to better understanding air quality issues .

Case Study:

Research published in Geophysical Research Letters examined nonmethane hydrocarbons, including this compound, to model ozone formation in rural areas. The study highlighted how isotopic labeling aids in identifying sources of pollution and assessing their impact on local ecosystems .

Material Science

Polymer Research:

In material science, this compound is used to study polymerization processes and the properties of polymeric materials. Its deuterated form allows for precise measurements of molecular weights and distributions through techniques like mass spectrometry .

Case Study:

A project focused on developing new polymeric materials utilized this compound to monitor polymerization kinetics. The results demonstrated how deuterated solvents could provide detailed insights into molecular interactions during polymer formation, leading to advancements in material properties .

Data Summary Table

| Application Area | Specific Use Case | Key Findings/Insights |

|---|---|---|

| Organic Synthesis | Solvent for reactions | Enhanced reaction mechanism tracing |

| Analytical Chemistry | NMR spectroscopy | Improved spectral clarity and resolution |

| Environmental Studies | Tracing hydrocarbon emissions | Distinction between natural and anthropogenic sources |

| Material Science | Monitoring polymerization processes | Insights into molecular interactions during formation |

Wirkmechanismus

The mechanism by which 3-Methylpentane-D14 exerts its effects depends on its application. For instance, in organic synthesis, it acts as a non-polar solvent, facilitating reactions by dissolving reactants and intermediates. In biological studies, it helps in the extraction of lipids by disrupting cell membranes and solubilizing lipid molecules.

Molecular Targets and Pathways Involved:

Solvent Action: It interacts with non-polar molecules, aiding in their separation and purification.

Lipid Extraction: It targets cell membranes, causing them to break down and release lipids.

Vergleich Mit ähnlichen Verbindungen

3-Methylpentane-D14 is similar to other branched-chain alkanes such as 2-methylpentane, 2,3-dimethylbutane, and 2,2-dimethylbutane. it is unique in its structure and properties:

This compound stands out due to its higher boiling point and its specific applications in scientific research and industrial processes.

Biologische Aktivität

3-Methylpentane-D14 is a deuterated form of 3-methylpentane, a branched alkane with the molecular formula C6H14. Its deuterated variant is utilized in various research applications, particularly in studies involving metabolic pathways and environmental impact assessments. This article provides a comprehensive overview of the biological activity of this compound, including its chemical properties, metabolic behavior, and implications in environmental science.

- Molecular Formula : C6H14 (for 3-Methylpentane)

- Molecular Weight : Approximately 86.18 g/mol

- Boiling Point : 62.9 to 63.7 °C

- Solubility : Insoluble in water

- Log P : 3.608, indicating its hydrophobic nature

Metabolic Pathways

Research indicates that alkanes, including 3-methylpentane and its deuterated counterpart, undergo metabolic transformations primarily through oxidation processes. The metabolic pathways can be categorized as follows:

- Oxidation : Alkanes are oxidized by cytochrome P450 enzymes, leading to the formation of alcohols, aldehydes, and acids.

- Biodegradation : Microbial communities can utilize alkanes as carbon sources, which involves various enzymatic reactions that facilitate their breakdown.

Table 1: Summary of Metabolic Pathways for Alkanes

| Pathway Type | Description | Key Enzymes |

|---|---|---|

| Oxidation | Conversion to alcohols and acids | Cytochrome P450 |

| Biodegradation | Microbial breakdown into simpler compounds | Alkane monooxygenases |

Case Study 1: Environmental Impact Assessment

A study conducted by the Environmental Protection Agency (EPA) evaluated the effects of alkanes like 3-methylpentane on aquatic ecosystems. The study found that while low concentrations did not exhibit significant toxicity, higher concentrations were detrimental to aquatic life, indicating a need for regulatory measures in industrial applications involving these compounds .

Case Study 2: Metabolic Research

In a controlled laboratory setting, researchers utilized this compound to trace metabolic pathways in microbial cultures. The incorporation of deuterium allowed for precise tracking of metabolic transformations using mass spectrometry. The results demonstrated distinct degradation patterns compared to non-deuterated forms, highlighting the utility of deuterated compounds in metabolic studies .

Research Findings

Recent studies have explored the selectivity of product distributions from laser ablation experiments involving various isomers of hexane, including 3-methylpentane. It was observed that the molecular structure significantly influenced the product distribution during reactions, which has implications for understanding the reactivity and environmental behavior of these compounds .

Table 2: Product Distribution from Laser Ablation of C6H14 Isomers

| Isomer | Major Products Produced |

|---|---|

| n-Hexane | C3 and C9 |

| 2-Methylpentane | C2 and C8 |

| 3-Methylpentane | C2, C4, C8, C10 |

Eigenschaften

IUPAC Name |

1,1,1,2,2,3,4,4,5,5,5-undecadeuterio-3-(trideuteriomethyl)pentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14/c1-4-6(3)5-2/h6H,4-5H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFEOZHBOMNWTJB-YSWKHMAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.